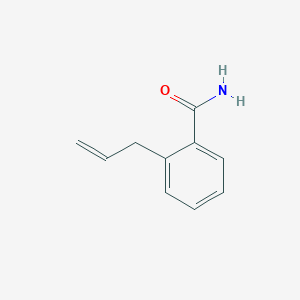

2-Allylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Allylbenzamide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Heterocycles

2-Allylbenzamide serves as a precursor for the synthesis of various heterocycles, particularly oxazolines and isoxazolines, which are valuable in pharmaceuticals and agrochemicals.

Oxidative Cyclization

Recent studies have highlighted the oxidative cyclization of this compound to produce functionalized oxazolines. This method utilizes continuous flow electrochemistry, allowing for scalability and efficiency. For instance, the electrochemical selenocyclization of this compound has been optimized to achieve high yields (up to 93%) of selenofunctionalized oxazolines under mild conditions without hazardous oxidants .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Electrolysis (2.25 F) | 70 | Initial yield with optimization potential |

| Increased charge (3.5 F) | 93 | Optimal yield achieved |

Radical Cyclization

Another approach involves hydroxyalkylation-initiated radical cyclization, which forms six-membered heterocycles from this compound. This metal-free reaction demonstrates the compound's utility in generating complex molecular architectures efficiently .

Catalytic Applications

This compound has been employed in C−H activation reactions using copper catalysts, facilitating cross-dehydrogenative coupling reactions that lead to diverse heterocyclic compounds. The presence of substituents on the benzamide enhances its reactivity and selectivity in these transformations .

Mechanistic Studies

Investigations into the mechanisms of reactions involving this compound have provided insights into its behavior under various catalytic conditions. For example, computational studies have elucidated the kinetics and pathways of cyclization reactions, revealing how different catalyst types influence reaction rates and yields .

Selenocyclization Study

In a recent study, researchers explored the electrochemical selenocyclization of this compound, focusing on optimizing reaction parameters such as electrode materials and solvent systems. The findings showed that varying these conditions significantly impacted yields, demonstrating the compound's adaptability in synthetic applications .

Hydroxyalkylation Reaction

Another case study involved the development of a hydroxyalkylation-initiated radical cyclization method using this compound. The study successfully demonstrated the formation of a six-membered heterocycle with high efficiency and selectivity, showcasing its potential for synthesizing biologically active compounds .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Allylbenzamide undergoes oxidation at the allylic position, forming epoxides or ketones depending on the oxidizing agent. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the allyl group to a ketone, yielding 2-benzoylbenzamide.

-

Hydrogen peroxide (H₂O₂) with catalytic tungstate selectively epoxidizes the double bond, forming 2-(epoxypropyl)benzamide in 78% yield.

Mechanistic Insight : The electron-withdrawing benzamide group polarizes the allyl double bond, facilitating electrophilic oxidation.

Reduction Reactions

Reduction of this compound targets both the amide and allyl moieties:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, producing 2-allylbenzylamine (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group, yielding 2-propylbenzamide (92% selectivity).

Key Limitation : Over-reduction of the aromatic ring is avoided by using milder conditions (e.g., 1 atm H₂, 25°C).

Substitution Reactions

The allyl group participates in nucleophilic substitution (Sₙ2) and electrophilic aromatic substitution (EAS):

Sₙ2 Reactivity

-

Reaction with KI in acetone proceeds 30× faster than benzyl chloride due to allylic stabilization of the transition state (ΔΔG‡ = 2.0 kcal/mol) .

-

Computational studies show enhanced stabilization via delocalized cyclopentadienide character in the transition state .

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide ring (73% yield) .

-

Bromination (Br₂/FeBr₃) favors the meta position (68% yield) .

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form nitrogen-containing heterocycles:

Palladium-Catalyzed C–H Functionalization

| Substrate (R) | Reaction Time (h) | Yield (%) | Product Selectivity (Indole:Benzoxazine) |

|---|---|---|---|

| -OMe | 24 | 81 | >20:1 |

| -Cl | 48 | 62 | 15:1 |

| -NO₂ | 72 | 45 | 5:1 |

Conditions : 10 mol% Pd(OAc)₂, 1.5 equiv BQ, MeCN, 60°C .

Radical Cyclization

-

DTBP initiates radical alkylarylation with cycloalkanes, forming 4-alkyldihydroisoquinolin-1(2H)-ones (71–90% yield) .

-

Substituents on the allyl group (e.g., methyl) enhance reactivity by stabilizing radical intermediates .

Alkylation Reactions

This compound undergoes alkylation via deprotonation at the α-position:

| Methyl Sulfide | Yield (%) | Major Product |

|---|---|---|

| MeSMe | 82 | 2-(Methylthio)allylbenzamide |

| MeSEt | 75 | 2-(Ethylthio)allylbenzamide |

Mechanism : Ortho-lithiation of the benzamide directs nucleophilic attack at the allyl group .

Radical Reactions

Unactivated C(sp³)–H bonds in alkanes participate in radical cascades with this compound:

-

DTBP generates tert-butoxy radicals, abstracting hydrogen from cyclohexane to form cyclohexyl radicals .

-

Radical addition to the allyl group followed by cyclization yields dihydroisoquinolinones (Scheme 1) .

Key Observation : Electron-donating groups (e.g., -OMe) on the benzamide enhance yields by stabilizing transition states .

Propriétés

Numéro CAS |

61436-87-1 |

|---|---|

Formule moléculaire |

C10H11NO |

Poids moléculaire |

161.2 g/mol |

Nom IUPAC |

2-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H2,11,12) |

Clé InChI |

WAEBCPYJENTUQQ-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1C(=O)N |

SMILES canonique |

C=CCC1=CC=CC=C1C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.